molecular formula C31H49FN10O6 B12394165 Val-Arg-Pro-DL-Arg-Fluoromethylketone

Val-Arg-Pro-DL-Arg-Fluoromethylketone

Cat. No.: B12394165
M. Wt: 676.8 g/mol
InChI Key: DYQKGOBRZWMAHV-YTJMMMLMSA-N
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Description

Val-Arg-Pro-DL-Arg-Fluoromethylketone is a potent inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This compound has shown significant potential in inhibiting cell proliferation and migration, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Arg-Pro-DL-Arg-Fluoromethylketone involves the sequential coupling of amino acids Valine, Arginine, Proline, and DL-Arginine, followed by the introduction of a fluoromethylketone group. The reaction conditions typically involve the use of peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA. The final fluoromethylketone group is introduced using fluoromethyl ketone derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as HPLC to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Val-Arg-Pro-DL-Arg-Fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

Val-Arg-Pro-DL-Arg-Fluoromethylketone has a wide range of applications in scientific research:

Mechanism of Action

Val-Arg-Pro-DL-Arg-Fluoromethylketone exerts its effects by irreversibly inhibiting MALT1. This inhibition disrupts the NF-κB signaling pathway, leading to decreased cell proliferation and migration. The compound binds to the active site of MALT1, preventing its interaction with substrates and thereby blocking downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Val-Arg-Pro-DL-Arg-Fluoromethylketone is unique due to its high potency and specificity for MALT1. The presence of the fluoromethylketone group enhances its stability and reactivity compared to other halogenated derivatives .

Biological Activity

Val-Arg-Pro-DL-Arg-Fluoromethylketone, often referred to as Z-Val-Arg-Pro-DL-Arg-fluoromethylketone (Z-VRPR-FMK), is a synthetic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of cysteine proteases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique sequence of amino acids: valine, arginine, proline, and another arginine, modified with a fluoromethyl ketone functional group. Its chemical formula is C31H49FN10O6. The fluoromethyl ketone moiety plays a crucial role in its biological activity by irreversibly binding to the active site of cysteine proteases, particularly cathepsins B and L, through the formation of a covalent bond with the thiol group of cysteine residues in these enzymes.

The primary mechanism by which this compound exerts its biological effects is through the selective inhibition of cysteine proteases. The compound acts as an electrophile that interacts with the active site of these enzymes, leading to irreversible inhibition. This mechanism is critical for studying the roles of proteases in various biological processes, including cancer progression and apoptosis .

Biological Activity and Applications

This compound has demonstrated significant anti-cancer properties in various studies:

  • Inhibition of Cancer Cell Proliferation : Research indicates that Z-VRPR-FMK can inhibit the growth and invasiveness of cancer cell lines such as OCI-LY10 (a diffuse large B-cell lymphoma model). In vitro studies showed that treatment with Z-VRPR-FMK led to decreased cell proliferation and migration, suggesting its potential as a therapeutic agent against malignancies associated with MALT1 activity .
  • Mechanistic Insights : The compound's inhibitory effects are linked to the downregulation of key signaling pathways involved in cell survival and proliferation, including the NF-κB pathway. This pathway is crucial for regulating immune responses and cell growth .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on OCI-LY10 Cells : In a controlled experiment, OCI-LY10 cells were treated with varying concentrations of Z-VRPR-FMK (75 µM) over different time intervals (6 to 48 hours). Results indicated a significant reduction in cell viability and migration capabilities compared to untreated controls .
  • In Vivo Tumor Growth Inhibition : In mouse models, administration of this compound (37.5 µM every other day for 12 days) resulted in notable tumor growth inhibition. This suggests that the compound can penetrate cell membranes effectively and exert its inhibitory effects in vivo .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundTarget EnzymeMechanism of ActionApplication Area
Val-Arg-Pro-DL-Arg-FMKCysteine ProteasesIrreversible inhibition via covalent bondingCancer research
Z-Val-Arg-Pro-DL-Arg-FMKMALT1Irreversible inhibitionCancer & immune response
Other Peptidyl KetonesVarious ProteasesCompetitive or non-competitive inhibitionGeneral protease studies

Properties

Molecular Formula

C31H49FN10O6

Molecular Weight

676.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1

InChI Key

DYQKGOBRZWMAHV-YTJMMMLMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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